N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of acetyl, methyl, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by acetylation of the phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-methyl-3-amino-N-(3-acetylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-acetylphenylamine
Scientific Research Applications
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide
- N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide
- N-(3-acetylphenyl)-2-methyl-4-nitrobenzamide
Uniqueness
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of acetyl, methyl, and nitro groups in this particular arrangement provides distinct properties compared to its analogs .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMYWIRGHHRUNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354442 |
Source
|
Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314023-58-0 |
Source
|
Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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